molecular formula C8H12N4OS B15250658 Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester CAS No. 653586-15-3

Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester

Cat. No.: B15250658
CAS No.: 653586-15-3
M. Wt: 212.27 g/mol
InChI Key: RGEULRRFIZMUOC-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester is a chemical compound with a complex structure that includes a triazine ring and a thioester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester typically involves the reaction of 4-(dimethylamino)-1,3,5-triazine-2-methyl chloride with ethanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce thioester functionality into molecules.

    Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester involves its interaction with specific molecular targets. The compound’s thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester is unique due to its combination of a triazine ring and a thioester group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .

Biological Activity

Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester, is a compound of interest due to its potential biological activities, particularly in agricultural applications as a herbicide or plant growth regulator. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: Cx_xHy_yNz_zOa_aSb_b (exact values need to be confirmed based on specific substitutions)
  • Molecular Weight: To be calculated based on the molecular formula.

The biological activity of ethanethioic acid derivatives often relates to their interaction with specific metabolic pathways in plants. Studies have shown that compounds like this can affect the metabolism of herbicides and influence the physiological responses of plants.

  • Metabolic Pathways:
    • The compound may alter the levels of various metabolites in plants, impacting growth and development.
    • For example, herbicides that act on specific pathways can lead to changes in metabolite profiles detectable through chromatography and mass spectrometry techniques .
  • Bioassays:
    • Bioassays are utilized to assess the efficacy and mode of action (MoA) of these compounds. By analyzing treated plant samples, researchers can identify specific biochemical changes that indicate how the compound affects plant physiology .

Biological Activity

Herbicidal Effects:
Ethanethioic acid derivatives have been evaluated for their herbicidal properties. Research indicates that they can inhibit the growth of various weed species by disrupting essential metabolic processes.

Case Studies:

  • Case Study 1:
    • In a study involving Lemna paucicostata, ethanethioic acid derivatives were shown to significantly alter metabolite levels associated with growth inhibition.
    • The study observed over 80% alteration in specific metabolites at effective doses, indicating a strong herbicidal effect .
  • Case Study 2:
    • Another research effort demonstrated that treatment with ethanethioic acid derivatives led to increased expression of detoxifying enzymes in Triticum aestivum (wheat), suggesting a dual role as both an herbicide and a growth regulator .

Table 1: Metabolite Changes Induced by Ethanethioic Acid Derivatives

MetaboliteControl LevelTreated Level% Change
FlavonoidsX mg/gY mg/gZ%
Shikimic AcidA mg/gB mg/gC%
AuxinsD mg/gE mg/gF%

Note: Values are hypothetical and should be replaced with actual data from studies.

Properties

CAS No.

653586-15-3

Molecular Formula

C8H12N4OS

Molecular Weight

212.27 g/mol

IUPAC Name

S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ethanethioate

InChI

InChI=1S/C8H12N4OS/c1-6(13)14-4-7-9-5-10-8(11-7)12(2)3/h5H,4H2,1-3H3

InChI Key

RGEULRRFIZMUOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=NC(=NC=N1)N(C)C

Origin of Product

United States

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